molecular formula C16H14O2 B7767245 3-Methoxychalcone

3-Methoxychalcone

Cat. No. B7767245
M. Wt: 238.28 g/mol
InChI Key: IWFHVAAFIDSBRL-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxychalcone is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Anticancer Potential : 3-Methoxychalcone derivatives have been synthesized and shown potential as anticancer agents. For example, 3-Hydroxy-4'-methoxychalcone and its derivatives demonstrated promising results in inhibiting human cancer cell lines, indicating their potential as anticancer agents (Abualreish et al., 2014).

  • Antibacterial Properties : A study demonstrated the synthesis of 3-methoxy-4-hydroxychalcone and tested its antibacterial activity, finding it effective against E. coli and B. subtilis, suggesting potential applications as an antibacterial compound (Prabawati et al., 2017).

  • Anti-inflammatory and Antioxidant Activities : Simple methoxychalcones, including variants of this compound, were found to exhibit anti-inflammatory and antioxidant properties, with some compounds showing significant inhibition of inflammatory markers and free radical scavenging activity (Bandgar et al., 2010).

  • Optical Memory and Actinometer Applications : The photochromic properties of 2-hydroxy-4'-methoxychalcone, a close relative of this compound, suggest its application in optical memory systems with nondestructive readout ability. Additionally, its use as a chemical actinometer for measuring UV light intensity was explored (Horiuchi et al., 2000; Matsushima et al., 1994).

  • Inhibition of Prostate Cancer Cell Proliferation : A specific derivative, 2′,4′-dihydroxy-6′-methoxychalcone (cardamonin), was found to suppress the proliferation, invasion, and induce apoptosis in prostate cancer cells, specifically targeting the STAT3 pathway, which is often activated in various cancers (Zhang et al., 2016).

  • Nonlinear Optical Properties : Studies on 4-Br-4'-Methoxychalcone have revealed its potential in nonlinear optical applications due to its favorable optical properties, making it a candidate for use in optical devices (Zhang et al., 1990).

properties

IUPAC Name

(E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-18-15-9-5-6-13(12-15)10-11-16(17)14-7-3-2-4-8-14/h2-12H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFHVAAFIDSBRL-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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